molecular formula C8H12O3 B152145 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde CAS No. 139436-48-9

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde

Cat. No. B152145
M. Wt: 156.18 g/mol
InChI Key: BISFQENSRODWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of illegal drugs such as MDMA (ecstasy). Despite its association with illegal drug production, MDP2P has several scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have several biochemical and physiological effects in the body. It has been shown to have antibacterial and antifungal effects, which may make it useful in the development of new antibiotics. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have antitumor effects, which may make it useful in the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for many researchers. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has a range of biological activities, which makes it useful for investigating a variety of research questions. However, one limitation is that 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is associated with illegal drug production, which may make it difficult to obtain or use in some research settings.

Future Directions

There are several potential future directions for research on 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde. One area of interest is the development of new drugs and therapies based on its biological activities. Additionally, research on the mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to a better understanding of the regulation of cell growth and division. Finally, further investigation of the antibacterial and antifungal effects of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to the development of new antibiotics.

Synthesis Methods

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is typically synthesized through the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. This process results in the formation of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde as a yellow oil, which can then be purified through distillation or recrystallization.

Scientific Research Applications

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor effects. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been investigated for its potential use as a precursor in the synthesis of new drugs with therapeutic potential.

properties

CAS RN

139436-48-9

Product Name

2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde

InChI

InChI=1S/C8H12O3/c1-7(2)8(3-4-9)10-5-6-11-8/h4H,1,3,5-6H2,2H3

InChI Key

BISFQENSRODWAB-UHFFFAOYSA-N

SMILES

CC(=C)C1(OCCO1)CC=O

Canonical SMILES

CC(=C)C1(OCCO1)CC=O

synonyms

1,3-Dioxolane-2-acetaldehyde, 2-(1-methylethenyl)-

Origin of Product

United States

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